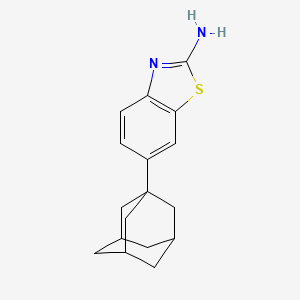![molecular formula C14H18ClN3O3 B2818716 N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide CAS No. 1333623-93-0](/img/structure/B2818716.png)
N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide is a synthetic organic compound that has generated significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structural components, which contribute to its diverse range of applications and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide generally involves multi-step synthetic processes. Here's a simplified outline:
Formation of the Pyridine Ring: Initiate with a base compound and introduce chlorine and propan-2-yloxy groups via chlorination and etherification reactions.
Attachment of the Formamido Group: Use formylation techniques to introduce the formamido group to the pyridine ring.
Creation of the Ethyl Linker: Attach the ethyl group through nucleophilic substitution reactions.
Incorporation of the Prop-2-enamide Moiety: Finally, introduce the prop-2-enamide group through amide formation reactions.
Industrial Production Methods: In an industrial setting, the production process is scaled up using more robust and continuous synthesis techniques, maintaining controlled reaction conditions such as temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of oxidized derivatives.
Reduction: It can be reduced under appropriate conditions to yield reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible with this compound.
Hydrolysis: The amide bond is susceptible to hydrolysis, leading to the breakdown of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides may be employed under suitable conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide facilitate hydrolysis.
Major Products: The major products formed from these reactions depend on the specific pathways, such as oxidized derivatives, reduced forms, substituted compounds, or hydrolysis products.
Scientific Research Applications
Chemistry: This compound is used in chemical synthesis as an intermediate to create more complex molecules. Its unique structure allows it to participate in diverse chemical reactions.
Biology: In biological research, it serves as a molecular probe for studying biochemical pathways and molecular interactions.
Medicine: N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide has potential therapeutic applications. It's being investigated for its efficacy in treating various medical conditions due to its bioactive properties.
Industry: In the industrial sector, it may be utilized in the development of new materials, including polymers and specialty chemicals, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide involves its interaction with specific molecular targets within biological systems. Upon binding to its target, it triggers a cascade of biochemical reactions that can lead to therapeutic effects. The molecular pathways involved are often specific to the compound's structure and the target site it interacts with.
Comparison with Similar Compounds
N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]amino}ethyl)prop-2-enamide
N-(2-{[5-bromo-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide
N-(2-{[5-chloro-6-(butan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide
Uniqueness: The uniqueness of N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide lies in its specific structural features, such as the presence of the propan-2-yloxy group and the precise formamido ethyl linkage, which contribute to its distinct reactivity and interaction profiles compared to other similar compounds.
And there you have it—an in-depth dive into this fascinating compound! What shall we explore next?
Properties
IUPAC Name |
5-chloro-6-propan-2-yloxy-N-[2-(prop-2-enoylamino)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-4-12(19)16-5-6-17-13(20)10-7-11(15)14(18-8-10)21-9(2)3/h4,7-9H,1,5-6H2,2-3H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJYNMWXGGQNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(=O)NCCNC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one](/img/structure/B2818633.png)
![(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2818634.png)

![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2818636.png)




![2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile](/img/structure/B2818644.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2818647.png)

![[(2-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2818652.png)
![N-[(2-chlorophenyl)methyl]-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2818653.png)

